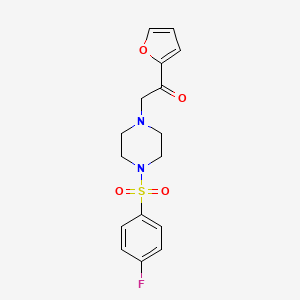
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone is a useful research compound. Its molecular formula is C16H17FN2O4S and its molecular weight is 352.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone is a synthetic derivative that incorporates a piperazine moiety and a furan ring, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H18FN3O3S
Molecular Weight : 353.39 g/mol
IUPAC Name : this compound
Anticancer Activity
Several studies have highlighted the anticancer properties of sulfonylpiperazine derivatives. The presence of the sulfonyl group enhances the compound's interaction with biological targets involved in cancer cell proliferation. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
The compound has shown to induce apoptosis in cancer cells, as evidenced by flow cytometry analyses, which demonstrated increased apoptotic markers in treated cells compared to controls.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives has been well documented. The compound's structure allows it to inhibit bacterial growth by targeting key enzymes involved in bacterial metabolism. In vitro studies have shown activity against:
These findings suggest that the compound can be a potential candidate for developing new antibacterial agents.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states.
These results indicate that the compound may have implications for treating conditions such as Alzheimer's disease and urinary tract infections.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites on enzymes, leading to reduced activity.
- Induction of Apoptosis : The furan ring may play a role in activating apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate cellular membranes, affecting cellular homeostasis.
Case Studies
Recent case studies involving similar compounds have demonstrated promising results in preclinical models:
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDSKOLKCAWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














